molecular formula C11H9BrN2 B11867782 5-Bromo-4-methyl-6-phenylpyrimidine

5-Bromo-4-methyl-6-phenylpyrimidine

Cat. No.: B11867782
M. Wt: 249.11 g/mol
InChI Key: MKUPPMCOVMMNSU-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-6-phenylpyrimidine is a heterocyclic organic compound with the molecular formula C11H9BrN2 It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methyl-6-phenylpyrimidine typically involves the reaction of 5-bromo-4-chloro-6-methylpyrimidine with phenylboronic acid. This reaction is carried out in the presence of potassium phosphate and dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)palladium(II) chloride in 1,4-dioxane at 90°C for 16 hours under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-methyl-6-phenylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions:

    Substitution Reactions: Typically use nucleophiles such as amines or thiols.

    Oxidation Reactions: Often employ oxidizing agents like potassium permanganate.

    Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative.

Scientific Research Applications

5-Bromo-4-methyl-6-phenylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective applications, it may inhibit endoplasmic reticulum stress and apoptosis pathways, thereby protecting neuronal cells . The compound’s effects are mediated through its binding to key proteins and enzymes involved in these pathways.

Comparison with Similar Compounds

  • 5-Bromo-4-chloro-6-methylpyrimidine
  • 5-Bromo-4-ethylpyrimidine
  • 5-Bromo-4-phenylpyrimidine

Comparison: 5-Bromo-4-methyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

5-bromo-4-methyl-6-phenylpyrimidine

InChI

InChI=1S/C11H9BrN2/c1-8-10(12)11(14-7-13-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

MKUPPMCOVMMNSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)C2=CC=CC=C2)Br

Origin of Product

United States

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